molecular formula C19H20N2O3 B4840698 3-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4840698
M. Wt: 324.4 g/mol
InChI Key: WSZVLLFCFICNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in biochemical and physiological research. This compound is commonly referred to as BAY 43-9006 and has been extensively studied for its mechanism of action and potential therapeutic applications. In

Mechanism of Action

BAY 43-9006 works by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR-2, which is involved in the VEGF signaling pathway. By inhibiting these kinases, BAY 43-9006 prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition to its anti-cancer properties, BAY 43-9006 has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BAY 43-9006 in lab experiments is its specificity for RAF kinase and VEGFR-2. This specificity allows researchers to study the effects of inhibiting these kinases without affecting other signaling pathways. However, one limitation of using BAY 43-9006 is its potential toxicity. It has been shown to have hepatotoxicity in some animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BAY 43-9006. One potential direction is the development of new derivatives of BAY 43-9006 with improved specificity and reduced toxicity. Another potential direction is the study of the effects of BAY 43-9006 on other signaling pathways and its potential use in the treatment of other diseases. Finally, the use of BAY 43-9006 in combination with other therapeutic agents is an area of active research, and may lead to improved treatment options for cancer and other diseases.
Conclusion:
In conclusion, BAY 43-9006 is a synthetic compound that has gained significant attention in the scientific community due to its potential use in biochemical and physiological research. It has been extensively studied for its mechanism of action and potential therapeutic applications, particularly in the treatment of cancer. While there are some limitations to its use in lab experiments, the future directions for the study of BAY 43-9006 are promising and may lead to improved treatment options for various diseases.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, making it a promising therapeutic agent for the treatment of various types of cancer. In addition to its anti-cancer properties, BAY 43-9006 has also been studied for its potential use in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and hepatitis C.

properties

IUPAC Name

3-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-4-2-5-15(12-14)18(22)20-17-7-3-6-16(13-17)19(23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZVLLFCFICNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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